N-Acetylpyrrolidine-PEG2-Br

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

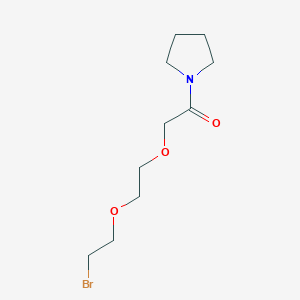

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H18BrNO3 |

|---|---|

Molekulargewicht |

280.16 g/mol |

IUPAC-Name |

2-[2-(2-bromoethoxy)ethoxy]-1-pyrrolidin-1-ylethanone |

InChI |

InChI=1S/C10H18BrNO3/c11-3-6-14-7-8-15-9-10(13)12-4-1-2-5-12/h1-9H2 |

InChI-Schlüssel |

ADWBRKLQGRLOEL-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCN(C1)C(=O)COCCOCCBr |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Role of N-Acetylpyrrolidine-PEG2-Br in Advancing Targeted Protein Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the rapidly evolving landscape of drug discovery, targeted protein degradation (TPD) has emerged as a powerful therapeutic modality. At the forefront of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. The linker component of a PROTAC, which connects the target protein binder to the E3 ligase recruiter, is a critical determinant of its efficacy. This technical guide delves into the use of N-Acetylpyrrolidine-PEG2-Br, a polyethylene (B3416737) glycol (PEG)-based linker, in the synthesis and development of PROTACs. While specific quantitative data and detailed experimental protocols for PROTACs utilizing this exact linker are not extensively documented in publicly available research, this guide will provide a comprehensive overview of its role, generalizable experimental workflows, and the broader context of PEG linkers in PROTAC design.

This compound is a PEG-based PROTAC linker that is utilized in the synthesis of PROTAC molecules.[1][2][3] PROTACs are composed of two distinct ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein.[1] These molecules leverage the intracellular ubiquitin-proteasome system to selectively degrade target proteins.[1]

Core Concepts of PROTACs and the Role of the Linker

The fundamental principle of PROTAC technology is to induce the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker is not merely a spacer but plays a crucial role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient ubiquitination.

The properties of the linker, such as its length, composition, and attachment points, significantly influence a PROTAC's:

-

Solubility and Cell Permeability: PEG linkers, like this compound, are known to enhance the aqueous solubility of PROTACs, which can be beneficial for their overall pharmacokinetic properties.

-

Ternary Complex Formation: The linker's flexibility and length dictate the spatial orientation of the two ligands, impacting the geometry and stability of the ternary complex.

-

Degradation Efficacy: An optimal linker is crucial for achieving potent and selective protein degradation.

Physicochemical Properties of this compound

| Property | Inferred Value/Characteristic |

| Molecular Formula | C12H22BrNO3 |

| Linker Type | PEG-based |

| Reactive Group | Bromine (Br) |

| Solubility | Expected to have good solubility in organic solvents and some aqueous-organic mixtures. |

| Reactivity | The terminal bromine atom is a good leaving group, making it suitable for nucleophilic substitution reactions with amines, thiols, or hydroxyl groups on a target protein ligand or an E3 ligase ligand. |

General Experimental Protocol for PROTAC Synthesis using this compound

The synthesis of a PROTAC using this compound would typically involve a nucleophilic substitution reaction. The following is a generalized protocol and would require optimization for specific substrates.

Objective: To couple a ligand (containing a nucleophilic group, e.g., a phenol (B47542) or amine) with this compound.

Materials:

-

Target protein ligand or E3 ligase ligand with a free nucleophile (e.g., -OH, -NH2).

-

This compound

-

A suitable base (e.g., potassium carbonate, cesium carbonate, or diisopropylethylamine)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile (ACN))

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC).

Procedure:

-

Preparation: Under an inert atmosphere, dissolve the ligand (1 equivalent) and the base (1.5-2 equivalents) in the anhydrous solvent.

-

Reaction: Add this compound (1.1 equivalents) to the solution.

-

Incubation: Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired PROTAC precursor.

This precursor, now functionalized with the N-Acetylpyrrolidine-PEG2 moiety, can then be further elaborated to complete the synthesis of the final PROTAC molecule.

Logical Workflow for PROTAC Development

The development of a novel PROTAC is a multi-step process that involves design, synthesis, and biological evaluation.

Caption: A generalized workflow for the development of a PROTAC, from initial design to in vivo studies.

Signaling Pathway of PROTAC-Mediated Protein Degradation

The mechanism of action of a PROTAC involves co-opting the ubiquitin-proteasome pathway.

Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation via the ubiquitin-proteasome system.

Conclusion

This compound represents a valuable chemical tool for the construction of PROTACs. Its PEG-based structure offers potential advantages in terms of solubility and pharmacokinetics, while the terminal bromide provides a reactive handle for straightforward conjugation to protein-binding ligands. Although specific examples of its application in peer-reviewed literature are sparse, the general principles of PROTAC design and synthesis provide a solid framework for its use in research and drug development. As the field of targeted protein degradation continues to expand, the availability and strategic use of a diverse array of linkers, including this compound, will be paramount to the successful development of novel therapeutics. Researchers are encouraged to consider the general protocols and workflows presented in this guide as a starting point for their own investigations into new and effective protein degraders.

References

Synthesis Protocol for N-Acetylpyrrolidine-PEG2-Br: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the synthesis of N-Acetylpyrrolidine-PEG2-Br, a bifunctional molecule of interest to researchers, scientists, and professionals in drug development, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). While the nomenclature "this compound" can be ambiguous, this guide will focus on the synthesis of the most plausible structure, 1-(2-(2-bromoethoxy)ethyl)pyrrolidin-2-one . This interpretation assumes the core structure is a 2-pyrrolidinone (B116388) ring that has been N-alkylated with a two-unit polyethylene (B3416737) glycol (PEG2) chain terminating in a bromine atom. The "N-Acetyl" portion of the name is addressed as a potential misnomer in common parlance for N-alkylated pyrrolidinones, which are derivatives of N-acylpyrrolidines.

Core Synthesis Pathway

The synthesis of 1-(2-(2-bromoethoxy)ethyl)pyrrolidin-2-one is typically achieved through a nucleophilic substitution reaction. This involves the N-alkylation of 2-pyrrolidinone with a suitable PEGylated electrophile, namely 1-bromo-2-(2-bromoethoxy)ethane. The reaction is generally carried out in the presence of a base to deprotonate the nitrogen atom of the 2-pyrrolidinone, thereby increasing its nucleophilicity.

Experimental Protocol: Synthesis of 1-(2-(2-bromoethoxy)ethyl)pyrrolidin-2-one

This protocol details the N-alkylation of 2-pyrrolidinone.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (for 10 mmol scale) | Supplier Example |

| 2-Pyrrolidinone | C₄H₇NO | 85.11 | 0.85 g (10 mmol) | Sigma-Aldrich |

| 1-Bromo-2-(2-bromoethoxy)ethane | C₄H₈Br₂O | 247.91 | 2.73 g (11 mmol) | Sigma-Aldrich |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 0.44 g (11 mmol) | Sigma-Aldrich |

| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | Sigma-Aldrich |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | VWR |

| Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution | NaHCO₃ | 84.01 | As needed | VWR |

| Brine (Saturated aqueous NaCl solution) | NaCl | 58.44 | As needed | VWR |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | VWR |

Procedure:

-

Reaction Setup: A dry 100 mL round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base and Pyrrolidinone: To the flask, add anhydrous dimethylformamide (50 mL) followed by sodium hydride (0.44 g, 11 mmol of a 60% dispersion in oil). The suspension is stirred at room temperature. 2-Pyrrolidinone (0.85 g, 10 mmol) is then added dropwise to the stirred suspension. The mixture is stirred for 30 minutes to allow for the formation of the sodium salt of 2-pyrrolidinone.

-

Addition of the Alkylating Agent: 1-Bromo-2-(2-bromoethoxy)ethane (2.73 g, 11 mmol) is added dropwise to the reaction mixture.

-

Reaction: The reaction mixture is heated to 60-70 °C and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The reaction is carefully quenched by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. The mixture is then transferred to a separatory funnel containing 100 mL of diethyl ether and 50 mL of water. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

Purification: The combined organic layers are washed with brine (2 x 50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure 1-(2-(2-bromoethoxy)ethyl)pyrrolidin-2-one.

Visualizations

Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps in the synthesis of 1-(2-(2-bromoethoxy)ethyl)pyrrolidin-2-one.

Signaling Pathway Analogy: Nucleophilic Substitution

Caption: A diagram representing the SN2 reaction mechanism for the N-alkylation of 2-pyrrolidinone.

physical and chemical properties of N-Acetylpyrrolidine-PEG2-Br

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylpyrrolidine-PEG2-Br is a bifunctional molecule increasingly utilized in the field of targeted protein degradation. As a PEG-based linker, it plays a crucial role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed hypothetical experimental protocols for its synthesis and characterization, and its application in the broader context of PROTAC development.

Introduction to this compound

This compound serves as a critical building block in the construction of PROTAC molecules. Its structure incorporates three key features:

-

An N-acetylpyrrolidine moiety: This heterocyclic group can serve as a versatile chemical handle for conjugation to a ligand that binds to a target protein of interest (POI).

-

A flexible diethylene glycol (PEG2) spacer: The PEG linker is a common motif in PROTAC design, known to enhance the solubility and cell permeability of the final PROTAC molecule. The length of the PEG chain is a critical parameter that influences the formation and stability of the ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[1]

-

A terminal bromine atom: This functional group provides a reactive site for facile chemical modification, typically for coupling with the E3 ligase-recruiting ligand.

The strategic combination of these components makes this compound a valuable tool for researchers developing novel protein degraders.

Physical and Chemical Properties

While specific experimentally determined physical properties for this compound are not widely published, the following table summarizes its known chemical identifiers and calculated properties. For comparison, selected properties of the parent compound, N-Acetylpyrrolidine, are also provided.

| Property | This compound | N-Acetylpyrrolidine |

| Molecular Formula | C10H18BrNO3 | C6H11NO |

| Molecular Weight | 280.16 g/mol | 113.16 g/mol [2][3][4] |

| Appearance | Predicted: Colorless to pale yellow oil or solid | Colorless liquid |

| Boiling Point | Not available | 212.1 °C at 760 mmHg[2][3] |

| Melting Point | Not available | Not applicable |

| Density | Not available | 1.019 g/cm³[2] |

| Solubility | Predicted: Soluble in organic solvents like DCM, DMF, and DMSO. The PEG chain may confer some water solubility. | Soluble in water[2] |

| CAS Number | Not available | 4030-18-6[2][3][4] |

Experimental Protocols

The following sections outline detailed, representative experimental protocols for the synthesis and characterization of this compound. These protocols are based on established chemical principles and general methods reported for similar compounds.

Synthesis of this compound

The synthesis of this compound can be envisioned as a two-step process starting from commercially available materials.

Step 1: Synthesis of 1-(2-hydroxyethoxy)ethan-1-one (Intermediate A)

This step involves the reaction of 2-(2-hydroxyethoxy)ethanol with a suitable acetylating agent.

-

Materials:

-

2-(2-hydroxyethoxy)ethanol

-

Acetyl chloride

-

Triethylamine (B128534) (TEA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve 2-(2-hydroxyethoxy)ethanol (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Intermediate A.

-

Step 2: Bromination of Intermediate A to yield this compound

This step involves the conversion of the terminal hydroxyl group to a bromide.

-

Materials:

-

Intermediate A

-

Triphenylphosphine (B44618) (PPh3)

-

Carbon tetrabromide (CBr4)

-

Anhydrous Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve Intermediate A (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add carbon tetrabromide (1.5 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain this compound.

-

Characterization Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or 500 MHz NMR spectrometer.

-

Expected Signals: The spectrum is expected to show characteristic peaks for the N-acetyl group (singlet around 2.1 ppm), the pyrrolidine (B122466) ring protons (multiplets in the range of 1.8-3.5 ppm), the PEG linker methylene (B1212753) protons (multiplets between 3.5-3.8 ppm), and the methylene group adjacent to the bromine (a triplet around 3.4-3.6 ppm).

-

-

¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer.

-

Expected Signals: The spectrum should display signals for the carbonyl carbon of the acetyl group (around 170 ppm), the carbons of the pyrrolidine ring (in the range of 25-50 ppm), the carbons of the PEG linker (around 70 ppm), and the carbon bearing the bromine atom (around 30-40 ppm).

-

3.2.2. High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: A standard HPLC system equipped with a C18 reverse-phase column and a UV detector.

-

Mobile Phase: A gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid or formic acid).

-

Procedure:

-

Prepare a stock solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

-

Inject a small volume (e.g., 5-10 µL) onto the HPLC column.

-

Monitor the elution profile at a suitable wavelength (e.g., 210 nm or 254 nm).

-

The purity of the compound is determined by the relative area of the main peak.

-

3.2.3. Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Instrumentation: An LC-MS system combining an HPLC with a mass spectrometer (e.g., electrospray ionization - ESI).

-

Procedure:

-

Use similar HPLC conditions as described above.

-

The eluent from the HPLC is directed into the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

The expected [M+H]⁺ ion for C10H18BrNO3 would be approximately 280.05 and 282.05 (due to the isotopic pattern of bromine).

-

Application in PROTAC Synthesis

This compound is a key intermediate in the modular synthesis of PROTACs. The workflow for its utilization typically involves the reaction of its terminal bromide with a nucleophilic group on the E3 ligase ligand.

Signaling Pathway of PROTAC Action

Once synthesized, the resulting PROTAC molecule containing the this compound linker facilitates the degradation of the target protein through the ubiquitin-proteasome system.

References

molecular weight and formula of N-Acetylpyrrolidine-PEG2-Br

For researchers and professionals in the field of drug development, particularly those engaged in the synthesis of PROTAC (Proteolysis Targeting Chimera) molecules, a thorough understanding of the constituent linkers is paramount. This document provides a concise technical summary of N-Acetylpyrrolidine-PEG2-Br, a bifunctional molecule incorporating a PEGylated linker.

Core Molecular Attributes

The fundamental chemical properties of this compound are summarized below. This data is essential for accurate experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value |

| Molecular Formula | C10H18BrNO3[1] |

| Molecular Weight | 280.16 g/mol [1] |

Chemical Structure and Connectivity

The structural arrangement of this compound dictates its utility as a linker in PROTAC synthesis. The diagram below illustrates the relationship between the compound and its key identifiers.

Experimental Protocols

Detailed experimental protocols involving this compound are highly dependent on the specific synthetic route and the nature of the target PROTAC molecule. However, a generalized workflow for its incorporation as a linker would typically involve the following stages.

-

Reaction Setup: The synthesis is typically carried out in an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent side reactions. The choice of solvent depends on the solubility of the reactants.

-

Nucleophilic Substitution: The bromine atom in this compound serves as a leaving group. The linker is reacted with a nucleophilic functional group (e.g., an amine or thiol) on either the E3 ligase ligand or the target protein ligand. This is often performed in the presence of a non-nucleophilic base to neutralize the resulting hydrobromic acid.

-

Second Conjugation: Following the initial conjugation, the resulting intermediate is purified and then reacted with the second ligand (either the target protein ligand or the E3 ligase ligand, whichever was not used in the first step). This reaction targets the other end of the PEG linker.

-

Purification: The final PROTAC molecule is purified from the reaction mixture using standard chromatographic techniques, such as flash column chromatography or preparative high-performance liquid chromatography (HPLC).

-

Characterization: The identity and purity of the synthesized PROTAC are confirmed using analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Signaling Pathway Context

The ultimate biological function of a PROTAC molecule synthesized using this compound is to induce the degradation of a specific target protein. This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.

The this compound linker plays a crucial role in spatially orienting the target protein and the E3 ubiquitin ligase to facilitate the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The length and flexibility of the PEG2 linker are critical determinants of the efficiency of this process.

References

The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The five-membered nitrogen-containing heterocycle, the pyrrolidine (B122466) ring, stands as a "privileged scaffold" in the landscape of medicinal chemistry and drug discovery.[1] Its ubiquity in a vast array of natural products, including the essential amino acid proline, and its integral presence in numerous FDA-approved drugs underscore its profound significance in the development of therapeutic agents.[1][2] The unique structural and physicochemical properties of the pyrrolidine motif provide medicinal chemists with a versatile and powerful tool to enhance biological activity, optimize pharmacokinetic profiles, and navigate the complexities of three-dimensional chemical space.[1][3] This technical guide offers a comprehensive exploration of the core features of pyrrolidine-based chemical scaffolds, detailing their synthesis, biological activities, and the signaling pathways they modulate, with a focus on quantitative data and detailed experimental methodologies.

Core Physicochemical and Structural Advantages

The remarkable success of the pyrrolidine scaffold in drug design is a direct consequence of its inherent properties that make it an attractive framework for interacting with biological targets.[4]

-

Three-Dimensionality and sp³ Hybridization: Unlike flat, aromatic ring systems, the saturated nature of the pyrrolidine ring, with its sp³-hybridized carbon atoms, imparts a distinct and globular three-dimensional geometry.[1][4] This increased three-dimensionality is a crucial attribute for exploring the intricate topographies of protein binding pockets.[3][5]

-

Stereochemical Richness: The pyrrolidine ring can possess up to four stereogenic centers, leading to a multiplicity of possible stereoisomers. This stereochemical complexity is a powerful tool for achieving target selectivity, as biological macromolecules are themselves chiral and often exhibit stereospecific binding.[3][6] The ability to synthesize stereochemically pure pyrrolidine derivatives allows for the fine-tuning of pharmacological activity and the mitigation of off-target effects.[2][5]

-

Conformational Flexibility (Pseudorotation): Saturated five-membered rings like pyrrolidine exhibit a phenomenon known as "pseudorotation," where the ring can adopt a continuous series of energetically accessible non-planar conformations, such as the "envelope" and "twist" forms.[3][6] This conformational flexibility allows the scaffold and its substituents to adopt optimal orientations for binding to a target, effectively expanding its coverage of pharmacophore space.[5]

-

Physicochemical Properties: The pyrrolidine motif can significantly influence the physicochemical properties of a molecule. The nitrogen atom can act as a hydrogen bond acceptor, and when protonated, as a hydrogen bond donor, facilitating interactions with biological targets.[2] The incorporation of a pyrrolidine ring can also enhance aqueous solubility, a desirable property for drug candidates.[2][7]

A Privileged Scaffold in a Diverse Range of Biological Activities

The versatility of the pyrrolidine scaffold is reflected in the broad spectrum of biological activities exhibited by its derivatives. This has led to their development as therapeutic agents in a multitude of disease areas.[4][8]

Anticancer Activity

Pyrrolidine derivatives have emerged as a promising class of anticancer agents, with numerous compounds demonstrating potent activity against a variety of cancer cell lines.[9][10] Their mechanisms of action are often centered on the inhibition of key signaling pathways involved in tumor growth, proliferation, and angiogenesis.[11]

One of the most significant targets for pyrrolidine-based anticancer drugs is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[8] By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that are essential for tumor growth and metastasis.[8]

Table 1: Quantitative Bioactivity Data of Anticancer Pyrrolidine Derivatives

| Compound Class | Target | Cell Line | Bioactivity (IC₅₀) | Reference |

| Pyrrolidine Thiosemicarbazone-Copper(II) Complex | - | SW480 (colon cancer) | 0.99 µM | [1] |

| 2-Pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole | VEGFR-2 | - | 179 ± 29 nM (for compound 11) | [12] |

| 2-Pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole | PDGFRβ | - | - | [12] |

| Pyrrolidine-substituted arylindenopyrimidine | Adenosine A(2A)/A1 antagonist | - | - | [2] |

Antidiabetic Activity

A significant number of pyrrolidine-containing compounds have been developed as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis.[13] DPP-IV is responsible for the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which stimulate insulin (B600854) secretion in a glucose-dependent manner.[14] By inhibiting DPP-IV, these drugs increase the levels of active GLP-1, leading to improved glycemic control in patients with type 2 diabetes.[13][14] Vildagliptin and Saxagliptin are prominent examples of pyrrolidine-based DPP-IV inhibitors.[13]

Table 2: Quantitative Bioactivity Data of Antidiabetic Pyrrolidine Derivatives

| Compound | Target | Bioactivity (IC₅₀) | Reference |

| Pyrrolidine Sulfonamide Derivative (Compound 23d) | DPP-IV Enzyme | 11.32 µM | [8] |

| Vildagliptin | DPP-IV Enzyme | - | [13] |

| Saxagliptin | DPP-IV Enzyme | - | [13] |

| Pyrrolidine-2-carbonitrile derivative (Compound 17a) | DPP-IV Enzyme | 0.017 µM | [15] |

Anticonvulsant Activity

The pyrrolidine-2,5-dione (succinimide) and pyrrolidin-2-one cores are well-established pharmacophores in the design of anticonvulsant agents.[4][11] These compounds are effective in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[16] The mechanism of action for some pyrrolidinone-based anticonvulsants is linked to the modulation of the GABAergic system, the primary inhibitory neurotransmitter system in the brain.[17][18]

Table 3: Quantitative Bioactivity Data of Anticonvulsant Pyrrolidine Derivatives

| Compound | Test Model | Bioactivity (ED₅₀) | Reference |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) | MES test | 68.30 mg/kg | [16] |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) | 6 Hz (32 mA) test | 28.20 mg/kg | [16] |

| 1-[6-(4-chlorophenyl)-3-cyano-4-(phenyl)-pyridin-2-yl]-5-oxopyrrolidine-3-carboxylic acid (3d) | MES test | 13.4 mg/kg | [19] |

| 1-[6-(4-chlorophenyl)-3-cyano-4-(phenyl)-pyridin-2-yl]-5-oxopyrrolidine-3-carboxylic acid (3d) | scPTZ test | 86.1 mg/kg | [19] |

Other Biological Activities

The pharmacological utility of the pyrrolidine scaffold extends to a wide range of other therapeutic areas, including:

-

Antimicrobial and Antiviral Activity: Pyrrolidine derivatives have shown promise as antibacterial, antifungal, and antiviral agents.[8]

-

Anti-inflammatory Activity: Certain pyrrolidine compounds have demonstrated anti-inflammatory properties through the inhibition of enzymes like cyclooxygenase (COX).[11][20]

-

Neuronal Nicotinic Acetylcholine Receptor (nAChR) Modulation: The pyrrolidine ring is a key component of nicotine (B1678760) and synthetic analogs that modulate nAChRs, which are implicated in various neurological and psychiatric disorders.[21]

Key Signaling Pathways Modulated by Pyrrolidine Scaffolds

The diverse biological effects of pyrrolidine-based compounds are achieved through their interaction with and modulation of critical cellular signaling pathways.

VEGFR-2 Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[20] Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[3][4] Pyrrolidine-based inhibitors of VEGFR-2 typically act as ATP-competitive inhibitors, blocking the kinase activity of the receptor and thereby inhibiting the downstream signaling pathways.[8]

Caption: VEGFR-2 signaling pathway and its inhibition by pyrrolidine-based compounds.

DPP-IV Inhibition and the Incretin Pathway

Dipeptidyl Peptidase-IV (DPP-IV) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones, primarily GLP-1 and GIP (Glucose-dependent insulinotropic polypeptide).[14][22] These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells.[23] Pyrrolidine-based DPP-IV inhibitors bind to the active site of the enzyme, preventing the degradation of incretins and thereby prolonging their insulinotropic effects.[13]

Caption: Mechanism of action of pyrrolidine-based DPP-IV inhibitors on the incretin pathway.

Synthetic Strategies for Pyrrolidine Scaffolds

The construction of substituted pyrrolidines is a central theme in synthetic organic chemistry, with methodologies broadly classified into two main approaches.[3]

-

Functionalization of Pre-formed Rings: This strategy often leverages commercially available and optically pure precursors such as L-proline or 4-hydroxy-L-proline.[3] These chiral building blocks provide a robust and efficient entry point for the synthesis of complex, stereodefined pyrrolidine derivatives through various chemical modifications of the ring and its existing functional groups.[3]

-

De Novo Ring Construction (Cyclization Reactions): This approach involves the formation of the pyrrolidine ring from acyclic precursors.[3] A variety of cyclization strategies have been developed, including:

-

1,3-Dipolar Cycloadditions: This is a powerful method for the stereoselective synthesis of highly substituted pyrrolidines.[5]

-

Intramolecular Amination/Alkylation: This involves the cyclization of a linear precursor containing an amine and a suitable electrophilic center.[1]

-

Reductive Amination of 1,4-Dicarbonyl Compounds: This classical method provides a straightforward route to 2,5-disubstituted pyrrolidines.[1]

-

Experimental Protocols

General Procedure for the Synthesis of 4-acetyl-5-aryl-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-ones

This protocol describes a multicomponent reaction for the synthesis of highly functionalized pyrrolidinone derivatives.[1]

Materials:

-

Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol)

-

Aniline (B41778) (1.0 mmol)

-

Ethyl 2,4-dioxovalerate (1.0 mmol)

-

Glacial Acetic Acid (solvent)

Procedure:

-

A mixture of the aromatic aldehyde (1.0 mmol), aniline (1.0 mmol), and ethyl 2,4-dioxovalerate (1.0 mmol) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Glacial acetic acid is added as the solvent.

-

The reaction mixture is stirred and heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is allowed to cool to room temperature.

-

The cooled mixture is poured into ice-water, leading to the precipitation of the crude product.

-

The precipitate is collected by vacuum filtration and washed with cold water to remove any residual acetic acid and unreacted starting materials.

-

The crude product is dried under vacuum.

-

Further purification is achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 4-acetyl-5-(4-chlorophenyl)-3-hydroxy-1-phenyl-1,5-dihydro-2H-pyrrol-2-one.[1]

General Procedure for the MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of potential anticancer compounds.[24][25]

Materials:

-

Human cancer cell line (e.g., HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test pyrrolidine compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value of the compound.[25]

Experimental and Logical Workflows

Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines

The 'Clip-Cycle' strategy is an elegant approach for the asymmetric synthesis of pyrrolidines. It involves an initial alkene metathesis reaction to "clip" a bis-homoallylic amine to a thioacrylate, followed by a chiral phosphoric acid-catalyzed intramolecular aza-Michael "cycle" reaction to form the enantioenriched pyrrolidine.[26]

Caption: Workflow for the asymmetric 'Clip-Cycle' synthesis of pyrrolidines.

Fragment-Based Drug Discovery (FBDD) Workflow

Fragment-based drug discovery is a powerful strategy for identifying lead compounds. A typical workflow involving a pyrrolidine-based fragment library is outlined below.[27][28]

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Inhibition of VEGFR2 activation and its downstream signaling to ERK1/2 and calcium by Thrombospondin-1 (TSP1): In silico investigation [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. commerce.bio-rad.com [commerce.bio-rad.com]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dpp4 inhibition as a therapeutic strategy in cardiometabolic disease: Incretin-dependent and -independent function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. biorbyt.com [biorbyt.com]

- 14. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]

- 15. US2952688A - Synthesis of pyrrolidine - Google Patents [patents.google.com]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Design, synthesis and evaluation of anticonvulsant activity of pyridinyl-pyrrolidones: a pharmacophore hybrid approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]

- 23. youtube.com [youtube.com]

- 24. Synthesis and Biological Evaluation of Pyrroloindolines as Positive Allosteric Modulators of the α1β2γ2 GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

- 28. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Targeted Protein Degradation: An In-depth Technical Guide to Bifunctional Degrader Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bifunctional Degraders and the Pivotal Role of the Linker

Bifunctional degraders, most notably Proteolysis-Targeting Chimeras (PROTACs), have emerged as a revolutionary therapeutic modality in drug discovery.[1] Unlike traditional inhibitors that merely block the function of a target protein, these molecules are engineered to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[2] Structurally, a PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[3]

The linker, far from being a simple spacer, is a critical determinant of a PROTAC's efficacy, selectivity, and overall drug-like properties.[2][3] Its length, chemical composition, rigidity, and attachment points to the two ligands profoundly influence the formation and stability of the crucial ternary complex, which consists of the POI, the PROTAC, and the E3 ligase.[2] The formation of a productive ternary complex is a prerequisite for the E3 ligase to catalyze the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[2] Consequently, the rational design and optimization of the linker are paramount in the development of potent and selective bifunctional degraders.

The PROTAC-Mediated Protein Degradation Pathway

The mechanism of action of a bifunctional degrader involves a catalytic cycle that leads to the degradation of the target protein. The process can be summarized in the following steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a ubiquitin-charged E2 enzyme to accessible lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.

-

Proteasomal Recognition and Degradation: The polyubiquitinated POI is recognized by the 26S proteasome. The proteasome unfolds and degrades the target protein into small peptides, while the ubiquitin monomers are recycled.

-

Catalytic Cycle: The PROTAC molecule is released upon degradation of the POI and can then engage another POI and E3 ligase, initiating a new cycle of degradation.

Classification and Properties of Bifunctional Degrader Linkers

PROTAC linkers can be broadly classified based on their chemical composition and structural features, which in turn dictate their flexibility, solubility, and potential for specific interactions within the ternary complex.

Flexible Linkers

Flexible linkers are the most commonly employed type in the initial stages of PROTAC development due to their synthetic accessibility and the ease with which their length can be modified.

-

Alkyl Chains: These are simple hydrocarbon chains that provide a high degree of conformational flexibility.[2] While synthetically straightforward, they are generally hydrophobic, which can negatively impact the aqueous solubility of the PROTAC.[2]

-

Polyethylene Glycol (PEG) Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers are more hydrophilic than alkyl chains, which can improve the solubility and cell permeability of the PROTAC molecule.[2] Approximately 54% of reported PROTACs utilize PEG linkers.[1]

Rigid Linkers

Rigid linkers incorporate cyclic structures or unsaturated bonds to introduce conformational constraints. This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation.[1]

-

Cycloalkane-Based Linkers: The inclusion of rings such as piperazine (B1678402) or piperidine (B6355638) can reduce the number of rotatable bonds, leading to a more defined three-dimensional structure.

-

Aromatic and Heteroaromatic Linkers: Phenyl rings and other aromatic systems introduce planarity and rigidity, which can also participate in pi-stacking interactions within the ternary complex.

-

"Clickable" Linkers: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a popular method for PROTAC synthesis, resulting in a stable triazole ring.[] This triazole can be considered a component of a rigid linker strategy.[1]

Data Presentation: The Impact of Linker Properties on Degrader Efficacy

The optimization of a PROTAC's degrader activity is an empirical process that often involves the synthesis and evaluation of a library of compounds with varying linker lengths and compositions. The efficacy of a PROTAC is typically quantified by two key parameters:

-

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

-

Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.

The following tables summarize experimental data from various studies, illustrating the impact of linker properties on degradation efficacy.

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)

| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| Alkyl/Ether | < 12 | No degradation | - |

| Alkyl/Ether | 12 - 29 | Submicromolar | - |

| Alkyl/Ether | 21 | 3 | 96 |

| Alkyl/Ether | 29 | 292 | 76 |

Data adapted from a study on TBK1 degradation.[3]

Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)

| Linker Type | Linker Length (atoms) | Degradation Efficacy |

| PEG | 12 | Effective |

| PEG | 16 | More Potent |

Data adapted from a study on ERα degradation.[5]

Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation

| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) |

| Flexible (PEG) | Parent PROTAC | Exhibited degradation |

| Rigid (Disubstituted Alkene) | Rigidified PROTAC | More potent degradation |

Data adapted from a study on AR degradation.

Table 4: Physicochemical Properties of Clinically Investigated Oral PROTACs

| PROTAC | Target | E3 Ligase | MW (Da) | clogP | TPSA (Ų) | HBD | HBA |

| ARV-110 | AR | CRBN | 785.9 | 3.5 | 134 | 3 | 11 |

| ARV-471 | ER | CRBN | 711.8 | 4.8 | 107 | 2 | 9 |

| CC-90009 | GSPT1 | CRBN | 761.8 | 1.1 | 146 | 5 | 12 |

| CFT7455 | IKZF1/3 | CRBN | 793.9 | 2.9 | 137 | 3 | 12 |

| KT-474 | IRAK4 | CRBN | 927.1 | 3.8 | 141 | 3 | 14 |

Data compiled from a review of clinical-stage PROTACs.[6]

Experimental Protocols

The development of effective bifunctional degraders relies on robust and reproducible experimental methods for their synthesis and evaluation.

General Protocol for PROTAC Synthesis via Amide Coupling

This protocol describes a general procedure for coupling a carboxylic acid-functionalized component (e.g., warhead or E3 ligase ligand with a linker) to an amine-functionalized component.

Materials:

-

Component A-COOH (1.0 eq)

-

Component B-NH2 (1.0 - 1.2 eq)

-

Peptide coupling reagent (e.g., HATU, HBTU) (1.1 - 1.3 eq)

-

Organic base (e.g., DIPEA, TEA) (2.0 - 3.0 eq)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

-

Reaction vessel, magnetic stirrer, and nitrogen atmosphere setup

-

Standard workup and purification reagents and equipment (e.g., ethyl acetate (B1210297), saturated sodium bicarbonate, brine, anhydrous sodium sulfate, rotary evaporator, flash chromatography system)

Procedure:

-

To a solution of Component A-COOH in anhydrous DMF, add the peptide coupling reagent (e.g., HATU) and the organic base (e.g., DIPEA).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add Component B-NH2 to the reaction mixture.

-

Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the desired PROTAC.

-

Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Protocol for Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol provides a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[7]

Materials:

-

Cell line expressing the target protein of interest

-

Cell culture medium and supplements

-

PROTAC stock solution (in DMSO)

-

Vehicle control (DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, and electrophoresis apparatus

-

Transfer buffer, PVDF or nitrocellulose membranes, and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system (e.g., CCD camera-based imager)

Procedure:

-

Cell Culture and Treatment:

-

Plate cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle-only control.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice.

-

Clarify the lysates by centrifugation to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer and boil the samples to denature the proteins.

-

Load equal amounts of protein per lane of an SDS-PAGE gel and run the electrophoresis.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the target protein band to the corresponding loading control band.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Experimental and Developmental Workflow

The development of a novel bifunctional degrader is an iterative process that involves design, synthesis, and evaluation.

References

In-Depth Technical Guide to N-Acetylpyrrolidine-PEG2-Br: A Key Linker in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Acetylpyrrolidine-PEG2-Br, a bifunctional linker molecule increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a productive ternary complex between the target protein, the E3 ubiquitin ligase, and the PROTAC itself.

Core Identifiers and Chemical Properties

While a specific CAS number for this compound is not consistently reported in public databases, its chemical identity is well-defined by its molecular structure and properties. It incorporates an N-acetylpyrrolidine moiety, a diethylene glycol (PEG2) spacer, and a terminal bromine atom, which serves as a reactive handle for conjugation.

Based on available information from chemical suppliers, the key identifiers for a closely related and likely identical compound, 2-(2-(2-bromoethoxy)ethoxy)-1-(pyrrolidin-1-yl)ethanone, are summarized below.

| Identifier | Value |

| Molecular Formula | C10H18BrNO3[1] |

| Molecular Weight | 280.16 g/mol [1] |

| IUPAC Name | 2-[2-(2-bromoethoxy)ethoxy]-1-(pyrrolidin-1-yl)ethan-1-one |

| SMILES | C1CCN(C1)C(=O)COCCOCCOCCBr |

| InChI Key | ADWBRKLQGRLOEL-UHFFFAOYSA-N |

Role in PROTAC Design and Function

This compound serves as a versatile building block in the modular synthesis of PROTACs. The N-acetylpyrrolidine group can function as a weak binder for various proteins or as a non-binding element, while the PEG2 linker provides optimal spacing and desirable physicochemical properties. The terminal bromine allows for straightforward chemical ligation to either the target protein ligand or the E3 ligase ligand.

The general workflow for utilizing this compound in PROTAC synthesis is depicted below.

Caption: General workflow for synthesizing a PROTAC molecule.

The Ubiquitin-Proteasome System and PROTAC-Mediated Degradation

PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome. The signaling pathway for this process is illustrated below.

Caption: Mechanism of PROTAC-induced protein degradation.

Experimental Protocols

While specific, detailed experimental protocols for PROTAC synthesis using this compound are often proprietary or specific to the target and E3 ligase ligands, a general protocol for the conjugation of a bromo-functionalized linker to a phenolic hydroxyl group on a target protein ligand is provided below. This represents a common step in PROTAC synthesis.

General Protocol for Williamson Ether Synthesis-based Conjugation

Objective: To conjugate this compound to a target protein ligand containing a phenolic hydroxyl group.

Materials:

-

Target protein ligand with a phenolic hydroxyl group

-

This compound

-

Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) plates and appropriate mobile phase

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the target protein ligand (1.0 equivalent).

-

Solvent and Base Addition: Dissolve the ligand in anhydrous DMF or MeCN. Add a suitable base, such as K2CO3 (2-3 equivalents) or Cs2CO3 (1.5-2 equivalents).

-

Linker Addition: To the stirring suspension, add this compound (1.1-1.5 equivalents).

-

Reaction Conditions: Stir the reaction mixture at room temperature or elevate the temperature (e.g., 50-80 °C) to facilitate the reaction. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the desired ligand-linker conjugate.

-

Characterization: Confirm the structure and purity of the product using analytical techniques such as NMR (¹H and ¹³C) and Mass Spectrometry.

This general protocol can be adapted for the subsequent conjugation of the ligand-linker intermediate to the E3 ligase ligand to complete the PROTAC synthesis. The choice of reaction conditions and purification methods will depend on the specific properties of the reactants.

References

Methodological & Application

Application Notes and Protocols for Targeted Protein Degradation Using PEG Linkers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Targeted protein degradation (TPD) is a rapidly advancing therapeutic modality that utilizes the cell's endogenous protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2][3][4] Proteolysis-targeting chimeras (PROTACs) are a prominent class of TPD molecules.[2][5] These heterobifunctional molecules consist of two ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2][6][7] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome.[6][8][9]

The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability and conformation of the ternary complex (POI-PROTAC-E3 ligase).[7][10] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and the ability to modulate their length to optimize degradation efficacy.[5][7][11][12] This document provides detailed experimental protocols for the evaluation of PROTACs containing PEG linkers.

Signaling Pathway and Experimental Workflow

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the key steps in PROTAC-mediated protein degradation.

Caption: PROTAC-mediated protein degradation hijacks the ubiquitin-proteasome system.

Experimental Workflow for PROTAC Evaluation

The following diagram outlines a typical workflow for the synthesis and evaluation of PROTACs.

Caption: A general experimental workflow for the discovery and characterization of PROTACs.

Experimental Protocols

In Vitro Ubiquitination Assay

This assay determines the ability of a PROTAC to induce the ubiquitination of the target protein in a cell-free system.[13][14]

Materials:

-

Recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase.[14]

-

Recombinant target protein.

-

Ubiquitin.[13]

-

ATP.[14]

-

PROTACs with varying PEG linkers.

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT).

-

SDS-PAGE loading buffer.

-

Anti-target protein antibody and anti-ubiquitin antibody for Western blotting.

Protocol:

-

Set up the ubiquitination reaction in a total volume of 30 µL.[13][15]

-

Combine the E1 enzyme (50 ng), E2 enzyme (200-500 ng), E3 ligase (200-500 ng), target protein (500 ng), and ubiquitin (2-5 µg) in the reaction buffer.[13][15]

-

Add the PROTAC at various concentrations. Include a no-PROTAC control.

-

Initiate the reaction by adding ATP to a final concentration of 2 mM.

-

Incubate the reaction at 37°C for 30-60 minutes.[14]

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95-100°C for 5-10 minutes.[14][16]

-

Analyze the samples by Western blotting using an anti-target protein antibody to observe higher molecular weight bands corresponding to ubiquitinated protein. An anti-ubiquitin antibody can also be used.[14]

Western Blot for Protein Degradation

This is a fundamental technique to quantify the reduction in target protein levels in cells treated with PROTACs.[1]

Materials:

-

Cell line expressing the target protein.

-

PROTACs with varying PEG linkers.

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1][17][18][19]

-

SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose).[1]

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[1][17]

-

Primary antibodies for the target protein and a loading control (e.g., GAPDH, β-actin).[17]

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.[17]

Protocol:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat cells with a range of concentrations of each PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Wash the cells twice with ice-cold PBS.[1]

-

Lyse the cells with ice-cold lysis buffer.[1]

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.[1]

-

Determine the protein concentration of each sample.[1]

-

Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.[1]

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[1]

-

Separate proteins by electrophoresis and transfer them to a membrane.[1]

-

Block the membrane for 1 hour at room temperature.[1]

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.[1]

-

Quantify the band intensities and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.[1]

Cell Viability Assay

This assay assesses the cytotoxicity of the PROTACs.[20][]

Materials:

-

Cell line of interest.

-

PROTACs with varying PEG linkers.

-

Opaque-walled 96-well plates suitable for luminescence assays.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit.[20]

Protocol:

-

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.[22]

-

Treat the cells with a serial dilution of the PROTACs. Include a vehicle control.

-

Incubate for a period relevant to the degradation experiment (e.g., 72 hours).

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add the CellTiter-Glo® reagent to each well as per the manufacturer's instructions.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Plot the results to determine the concentration of PROTAC that inhibits cell growth by 50% (GI50).

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: In Vitro and Cellular Degradation Activity of PROTACs with Varying PEG Linkers

| PROTAC ID | PEG Linker Length (n) | Ternary Complex Formation (TR-FRET EC50, nM) | Target Degradation (DC50, nM) | Maximum Degradation (Dmax, %) |

| PROTAC-A | 3 | 50 | 25 | 95 |

| PROTAC-B | 5 | 20 | 10 | >98 |

| PROTAC-C | 8 | 80 | 75 | 80 |

| PROTAC-D | 12 | 150 | 200 | 65 |

Table 2: Physicochemical and Pharmacokinetic Properties of PROTACs

| PROTAC ID | PEG Linker Length (n) | Cell Permeability (Papp, 10-6 cm/s) | Solubility (µM) | Oral Bioavailability (F, %) |

| PROTAC-A | 3 | 5.2 | 50 | 15 |

| PROTAC-B | 5 | 8.9 | 120 | 35 |

| PROTAC-C | 8 | 12.5 | 250 | 45 |

| PROTAC-D | 12 | 15.1 | 400 | 20 |

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No protein degradation observed | Poor cell permeability. | Modify PROTAC structure to improve physicochemical properties. |

| Inefficient ternary complex formation. | Synthesize PROTACs with different PEG linker lengths to optimize ternary complex geometry.[23] | |

| "Hook effect" at high PROTAC concentrations. | Perform a full dose-response curve to identify the optimal concentration range. | |

| High cytotoxicity | Off-target effects. | Perform proteomics to identify off-target proteins. Modify the target-binding ligand for better selectivity. |

| On-target toxicity. | Confirm that cytotoxicity is linked to the degradation of the target protein using inactive controls. | |

| Variability in Western blot results | Inconsistent protein loading. | Ensure accurate protein quantification and careful loading of gels. |

| Protein degradation during sample preparation. | Always use fresh lysis buffer with protease and phosphatase inhibitors and keep samples on ice.[18][19] |

References

- 1. benchchem.com [benchchem.com]

- 2. biopharma.co.uk [biopharma.co.uk]

- 3. benchchem.com [benchchem.com]

- 4. njbio.com [njbio.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. precisepeg.com [precisepeg.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. researchgate.net [researchgate.net]

- 10. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Targeted Protein Degrader Linkers - JenKem Technology USA [jenkemusa.com]

- 13. In vitro Protein Ubiquitination Assays [en.bio-protocol.org]

- 14. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]

- 15. In vitro Protein Ubiquitination Assays [bio-protocol.org]

- 16. Ubiquitination assay [bio-protocol.org]

- 17. benchchem.com [benchchem.com]

- 18. 2bscientific.com [2bscientific.com]

- 19. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 20. benchchem.com [benchchem.com]

- 22. biorxiv.org [biorxiv.org]

- 23. biorxiv.org [biorxiv.org]

N-Acetylpyrrolidine-PEG2-Br applications in developing novel therapeutics

Application Notes and Protocols for Researchers in Drug Development

N-Acetylpyrrolidine-PEG2-Br is a versatile bifunctional molecule increasingly utilized in the development of novel therapeutics, particularly in the field of targeted protein degradation. Its structure, comprising an N-acetylpyrrolidine moiety, a di-ethylene glycol (PEG2) spacer, and a terminal bromine atom, makes it an ideal linker component for the synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. They consist of two active domains—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The strategic choice of the linker is critical for the efficacy of the PROTAC, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

This document provides detailed application notes and protocols for the use of this compound in the development of PROTACs, with a specific focus on the well-characterized BET degrader, BETd-260.

Application in PROTAC Development: The Case of BETd-260

A prime example of the successful application of an this compound-derived linker is in the synthesis of BETd-260 (also known as ZBC260). BETd-260 is a highly potent and selective degrader of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4), which are critical regulators of gene transcription and are implicated in various cancers.

BETd-260 incorporates a ligand for the BET proteins, a linker derived from this compound, and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase. By bringing BET proteins into proximity with CRBN, BETd-260 triggers their ubiquitination and subsequent degradation by the proteasome. This leads to the potent suppression of cancer cell viability and the induction of apoptosis.

Quantitative Biological Data for BETd-260

The following tables summarize the quantitative data demonstrating the potent activity of BETd-260 in various cancer cell lines.

Table 1: In Vitro Degradation Potency of BETd-260

| Cell Line | Target Proteins | Degradation Concentration | Reference |

| RS4;11 (Leukemia) | BRD2, BRD3, BRD4 | 30-100 pM | [1][2] |

| MNNG/HOS (Osteosarcoma) | BRD2, BRD3, BRD4 | 3 nM (complete degradation of BRD3/4) | [3][4] |

| Saos-2 (Osteosarcoma) | BRD2, BRD3, BRD4 | 3 nM (complete degradation of BRD3/4) | [3][4] |

| HepG2 (Hepatocellular Carcinoma) | BRD2, BRD3, BRD4 | 100 nM | [5] |

| BEL-7402 (Hepatocellular Carcinoma) | BRD2, BRD3, BRD4 | 100 nM | [6] |

Table 2: In Vitro Anti-proliferative and Apoptotic Activity of BETd-260

| Cell Line | IC50 (Cell Growth Inhibition) | Apoptosis Induction | Reference |

| RS4;11 (Leukemia) | 51 pM | 3-10 nM | [1][7] |

| MOLM-13 (Leukemia) | 2.2 nM | 3-10 nM | [1][7] |

| HepG2 (Hepatocellular Carcinoma) | Not specified | 10-100 nM | [6] |

| BEL-7402 (Hepatocellular Carcinoma) | Not specified | 10-100 nM | [6] |

| SUM149 (Triple-Negative Breast Cancer) | 1.56 nM | Not specified | [8] |

| SUM159 (Triple-Negative Breast Cancer) | 12.5 nM | Not specified | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate PROTACs synthesized using this compound linkers.

Protocol 1: Synthesis of a BETd-260 Analog

This protocol describes a representative synthesis of a PROTAC targeting BET proteins, analogous to BETd-260. The synthesis involves the coupling of a BET inhibitor, the N-Acetylpyrrolidine-PEG2-derived linker, and a Cereblon ligand.

Workflow for PROTAC Synthesis:

Caption: General workflow for the synthesis of a BET-targeting PROTAC.

Materials:

-

This compound

-

A suitable BET inhibitor with a reactive amine or hydroxyl group (e.g., a derivative of JQ1 or HJB-97)

-

A suitable Cereblon ligand with a reactive nucleophile (e.g., pomalidomide (B1683931) or a derivative)

-

Solvents (e.g., DMF, DMSO)

-

Coupling reagents (e.g., HATU, DIPEA)

-

Purification system (e.g., HPLC)

Procedure:

-

Linker Modification (if necessary): The terminal bromine of this compound can be converted to other functional groups (e.g., an azide (B81097) or an amine) to facilitate coupling. For coupling to a carboxylic acid on the BET inhibitor, the bromine can be displaced by a nucleophile like sodium azide, followed by reduction to an amine.

-

Coupling to the BET Inhibitor: The modified linker is then coupled to the BET inhibitor. For example, if the linker has a terminal amine and the BET inhibitor has a carboxylic acid, standard amide coupling conditions (e.g., HATU, DIPEA in DMF) can be used.

-

Coupling to the Cereblon Ligand: The resulting BET inhibitor-linker intermediate is then coupled to the Cereblon ligand. The specific reaction will depend on the functional groups present on both molecules.

-

Purification: The final PROTAC is purified to a high degree using techniques such as reverse-phase HPLC.

-

Characterization: The structure and purity of the final compound are confirmed by analytical methods like LC-MS and NMR.

Protocol 2: Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of target proteins in cells treated with the PROTAC.

Workflow for Western Blotting:

Caption: Standard workflow for assessing protein degradation by Western Blot.

Materials:

-

Cancer cell line of interest (e.g., RS4;11, HepG2)

-

Cell culture medium and supplements

-

The synthesized PROTAC (e.g., BETd-260)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against the target protein (e.g., anti-BRD2, -BRD3, -BRD4) and a loading control (e.g., anti-Actin or -GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of the PROTAC for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins and the loading control.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the extent of protein degradation relative to the vehicle-treated control.

Protocol 3: Cell Viability Assay

This protocol measures the effect of the PROTAC on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

The synthesized PROTAC

-

Cell viability reagent (e.g., WST-8, CCK-8, or CellTiter-Glo®)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells at a specific density in a 96-well plate and allow them to attach overnight.

-

PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a defined period (e.g., 72 hours).

-

Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate for the recommended time to allow for color or luminescence development.

-

Measurement: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of the PROTAC that inhibits cell growth by 50%).

Signaling Pathway Modulation by BETd-260

The degradation of BET proteins by BETd-260 leads to the induction of apoptosis through the intrinsic signaling pathway. This involves the reciprocal modulation of key apoptosis-related genes.

Caption: Signaling pathway activated by BETd-260 leading to apoptosis.

As depicted, BETd-260-mediated degradation of BET proteins, particularly BRD4, leads to the downregulation of anti-apoptotic proteins such as Mcl-1, Bcl-2, c-Myc, and XIAP, and the upregulation of pro-apoptotic proteins like Bad.[1][6] This shift in the balance of pro- and anti-apoptotic signals disrupts the mitochondrial membrane integrity, ultimately triggering the intrinsic apoptosis pathway and leading to cancer cell death.[6]

Conclusion

This compound is a valuable chemical tool for the construction of potent PROTACs for targeted protein degradation. The successful development of BETd-260 highlights the potential of linkers derived from this molecule to create highly effective therapeutics. The protocols and data presented here provide a foundation for researchers to design, synthesize, and evaluate novel PROTACs for a wide range of disease-relevant protein targets.

References

- 1. medchemexpress.com [medchemexpress.com]